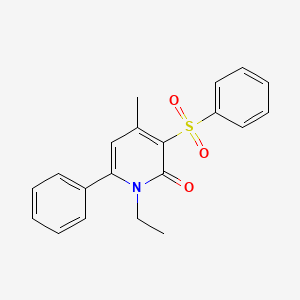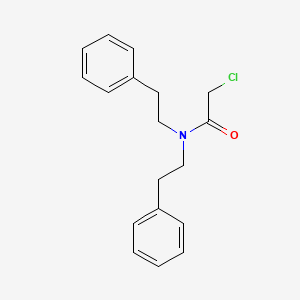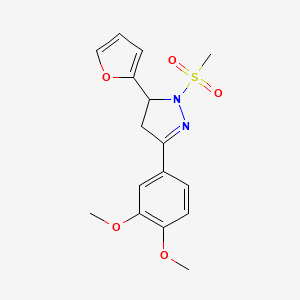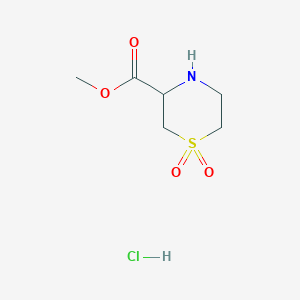
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as EMS-98, is a pyridinone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The molecule serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, research has demonstrated the use of similar sulfonamide compounds in multicomponent reactions for the efficient synthesis of heterocyclic compounds with potential anticancer activity (Altug et al., 2011). Similarly, sulfone-functionalized compounds have been employed in photochemically induced radical alkenylation, extending carbon skeletons for synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).
Catalysis and Organic Transformations
The compound could potentially be involved in catalytic processes or serve as a ligand in transition metal catalysis. For instance, (arylsulfonyl)phosphane ligands have shown to catalyze ethene polymerization, indicating the role of sulfone derivatives in catalytic applications (Piché et al., 2010).
Development of Synthetic Methodologies
Sulfone and sulfonamide groups are pivotal in the development of new synthetic routes. They have been used to introduce selectivity and complexity in molecular frameworks, such as in the synthesis of pyridines and pyrazoles through novel rearrangements and ring enlargement reactions (Lempert-Sre´ter & Lempert, 1975).
Pharmaceutical and Biologically Active Compounds
Compounds bearing phenylsulfonyl moieties have been explored for their biological activities. The synthesis and evaluation of novel adenosine receptor agonists with sulfonamido phenylcarbamoyl groups demonstrate the potential therapeutic applications of such molecules (Baraldi et al., 2004).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-4-methyl-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-21-18(16-10-6-4-7-11-16)14-15(2)19(20(21)22)25(23,24)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXAVTHGOKLSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2920684.png)
![methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2920686.png)

![N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2920689.png)
![4-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2920691.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2920696.png)



![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)